molecular formula C8H9BrN2O3 B15239778 Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate

Cat. No.: B15239778
M. Wt: 261.07 g/mol
InChI Key: VWSNFPYAUMKXMW-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with amino, bromo, and oxo groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in an appropriate solvent. The reaction mixture is then subjected to suitable processing steps such as filtration and washing to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced, are used under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like amino and bromo may facilitate binding to active sites or influence the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

methyl 2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-2-5(9)8(13)6(10)3-11/h2-3H,4,10H2,1H3

InChI Key

VWSNFPYAUMKXMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

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